N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide, also known as MBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzothiazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinase activity, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its effectiveness in various cancer models. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. One area of interest is the development of new formulations of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in combination with other anticancer agents, which may enhance its therapeutic effects. Additionally, the identification of the specific protein kinases targeted by N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide could provide insights into its mechanism of action and lead to the development of more targeted therapies for cancer.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide involves the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with N-methylmorpholine to obtain N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. The yield of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can be improved by optimizing the reaction conditions and using high-quality reagents.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-15-12-6-5-11(9-13(12)19-10)16-14(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULPQSWNYNREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.